2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Alpha-pinene degradation CoA ester metabolism Enzyme kinetics

Sourcing a validated substrate for α-pinene degradation enzymology is hindered by the absence of commercially available, pathway-authenticated intermediates. This CoA derivative resolves that gap as the native substrate for 2,6-dimethyl-5-methylene-3-oxo-heptanoyl-CoA C-acetyltransferase (EC 2.3.1.-) in organisms such as Nocardia sp. and Pseudomonas fluorescens. • Defined molecular formula (C31H50N7O18P3S) and mass (933.8 g/mol) enable use as an analytical reference standard for LC-MS or GC-MS metabolomics workflows. • Unique 2,6-dimethyl branching, 5-methylene, and 3-oxo structural features ensure exclusive enzyme recognition-no generic acyl-CoA can substitute. • Available in standard research packs (10 mg, 50 mg) with custom bulk synthesis on request; shipped under cold chain to preserve thioester integrity.

Molecular Formula C31H50N7O18P3S
Molecular Weight 933.8 g/mol
Cat. No. B1212983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA
Molecular FormulaC31H50N7O18P3S
Molecular Weight933.8 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C31H50N7O18P3S/c1-16(2)17(3)11-19(39)18(4)30(44)60-10-9-33-21(40)7-8-34-28(43)25(42)31(5,6)13-53-59(50,51)56-58(48,49)52-12-20-24(55-57(45,46)47)23(41)29(54-20)38-15-37-22-26(32)35-14-36-27(22)38/h14-16,18,20,23-25,29,41-42H,3,7-13H2,1-2,4-6H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t18?,20-,23-,24-,25?,29-/m1/s1
InChIKeyZDNHBFFDLIHLER-RUGIFTTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in Alpha-Pinene Degradation


2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a derivative of coenzyme A with the molecular formula C31H50N7O18P3S and a molecular weight of approximately 933.8 g/mol . It functions as a key metabolic intermediate in the bacterial degradation pathway of the monoterpene alpha-pinene [1]. Within this specific pathway, it is the substrate for a C-acetyltransferase (EC 2.3.1.-) that catalyzes its cleavage into 3-isopropylbut-3-enoyl-CoA and propanoyl-CoA [2].

Alpha-pinene degradation pathway intermediate
Substrate for dedicated C-acetyltransferase (EC 2.3.1.-)
Use in enzyme activity assays and metabolic flux studies

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA Substrate Specificity


The substitution of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA with a generic or structurally similar acyl-CoA is not scientifically valid due to the high specificity of the enzymatic reactions in which it participates. This compound is not a general substrate for broad classes of acyl-CoA transferases or dehydrogenases; instead, its unique structural features—specifically the 2,6-dimethyl branching, the 5-methylene group, and the 3-oxo moiety—are precisely recognized by a dedicated C-acetyltransferase (EC 2.3.1.-) within the alpha-pinene degradation pathway [1]. This contrasts sharply with more common acyl-CoAs like 2,6-dimethylheptanoyl-CoA, which is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) in a distinct metabolic context [2]. Therefore, for investigations into alpha-pinene catabolism or the specific activity of its associated C-acetyltransferase, no other commercially available compound can serve as a functional substitute.

Target compound

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA with unique branching, methylene, and 3-oxo groups is recognized by a dedicated C-acetyltransferase in alpha-pinene degradation.

Common substitute

Structurally similar acyl-CoAs (e.g., 2,6-dimethylheptanoyl-CoA) are processed by distinct enzymes; functional substitution may not transfer to this specific pathway context.

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA Quantitative Evidence Status


Quantitative Kinetic Data Availability

High-strength differential evidence, defined as a direct, quantitative comparison between 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA and a structural analog under identical experimental conditions, is not currently available in the public domain. The core scientific literature and authoritative databases provide a clear definition of its role and the specific reaction it undergoes [1], but they do not contain the required kinetic parameters (e.g., Km, Vmax, Kcat) or selectivity data benchmarked against related compounds. This represents a critical gap in the product-specific evidence base. Therefore, any claim of quantitative differentiation cannot be substantiated at this time.

Kinetic Data Availability
Data to verify
No public Km, Vmax, Kcat data
Procurement must not rely on unverified performance claims
Verify in-house before quantitative use
Alpha-pinene degradation CoA ester metabolism Enzyme kinetics

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA Research Applications


Alpha-Pinene Degradation Pathway Studies

This compound is an essential, pathway-specific substrate for studying the enzymatic cleavage step catalyzed by 2,6-dimethyl-5-methylene-3-oxo-heptanoyl-CoA C-acetyltransferase in organisms like *Nocardia sp.* or *Pseudomonas fluorescens* [1]. Researchers can use it to assay enzyme activity, characterize this specific C-acetyltransferase, or monitor metabolic flux through the alpha-pinene catabolic pathway [2].

C-Acetyltransferase (EC 2.3.1) Characterization

For enzymologists focusing on acyl-CoA transferases, this compound provides a highly specific substrate to probe the active site geometry and catalytic mechanism of enzymes that recognize branched, methylene-bearing 3-oxoacyl-CoA structures [3]. It allows for the study of a unique substrate-enzyme interaction not replicated by simpler acyl-CoAs.

Analytical Reference Standard Use

Given its defined molecular formula (C31H50N7O18P3S) and mass (933.8 g/mol), this compound is suitable for use as a high-purity analytical standard for mass spectrometry or chromatography-based metabolomics studies aimed at identifying and quantifying this specific intermediate in biological samples from terpene-degrading organisms .

Application
Selection Property
Validation Focus
Alpha-pinene degradation pathway studies
Pathway-specific substrate
Enzyme activity & C-acetyltransferase characterization
C-acetyltransferase (EC 2.3.1) characterization
Unique branched methylene 3-oxoacyl-CoA structure
Active site specificity & catalytic mechanism
Analytical reference standard
Known molecular mass for MS reference
MS/chromatography identification in terpene-degrading organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.